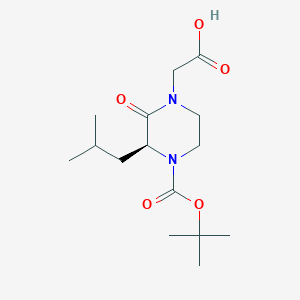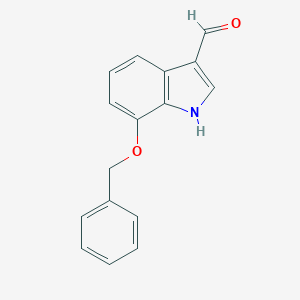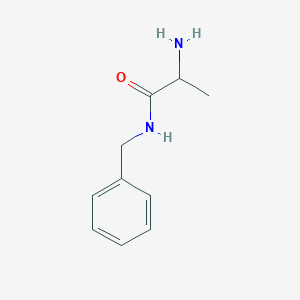
(3S)-4-Boc-1-carboxymethyl-3-isobutyl-piperazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
インディルビン誘導体 8aは、インディルビンファミリーに属する合成有機化合物ですこの化合物は、サイクリン依存性キナーゼ(CDK)およびグリコーゲンシンターゼキナーゼ-3ベータ(GSK-3β)に対する強力な阻害効果により注目を集めており、抗癌療法の有望な候補となっています .
2. 製法
合成経路および反応条件: インディルビン誘導体 8aの合成は、典型的には求核置換反応を含む。例えば、インディルビンは、炭酸カリウムとテトラブチルアンモニウムブロミドを相転移触媒として、N1位で1-(2-クロロエチル)ピペリジン塩酸塩と求核置換反応を起こす。 この反応により、インディルビン誘導体 8aが88.2%という優れた収率で得られる .
工業的製法: インディルビン誘導体の工業的生産は、通常、収率と純度を高めるために反応条件を最適化する。相転移触媒の使用と反応環境の制御は、大規模生産に不可欠である。 さらに、精製プロセスには、再結晶化やクロマトグラフィーなどの技術が含まれ、最終製品の純度を高く保つ必要がある .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of indirubin derivative 8a typically involves nucleophilic substitution reactions. For instance, indirubin can undergo nucleophilic substitution at the N1 position with 1-(2-chloroethyl)piperidine hydrochloride in the presence of potassium carbonate and tetrabutylammonium bromide as a phase transition catalyst. This reaction yields indirubin derivative 8a with an excellent yield of 88.2% .
Industrial Production Methods: Industrial production of indirubin derivatives often involves optimizing reaction conditions to enhance yield and purity. The use of phase transition catalysts and controlled reaction environments are crucial for large-scale production. Additionally, the purification process may involve techniques such as recrystallization and chromatography to ensure high purity of the final product .
化学反応の分析
反応の種類: インディルビン誘導体 8aは、以下のものを含むさまざまな化学反応を起こす。
酸化: インディルビン誘導体は酸化されてキノン型構造を形成することができる。
還元: 還元反応により、インディルビン誘導体は対応するロイコ型に変換される。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがある。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用される。
置換: 1-(2-クロロエチル)ピペリジン塩酸塩などの試薬と、炭酸カリウムやテトラブチルアンモニウムブロミドなどの触媒が使用される.
主な生成物: これらの反応から生成される主な生成物には、インドール環の異なる位置に修飾が加えられたさまざまなインディルビン誘導体があり、生物活性が増強された化合物をもたらす .
4. 科学研究への応用
インディルビン誘導体 8aは、さまざまな科学研究に応用されている。
化学: インディルビン誘導体の構造活性相関を研究するためのモデル化合物として役立つ。
生物学: インディルビン誘導体 8aは、細胞周期調節とシグナル伝達経路において重要な役割を果たすCDKおよびGSK-3βの阻害を研究するために使用される.
科学的研究の応用
Indirubin derivative 8a has a wide range of scientific research applications:
作用機序
インディルビン誘導体 8aは、主にCDKとGSK-3βの阻害によって効果を発揮する。これらの酵素は、細胞周期調節とシグナル伝達経路において重要な役割を果たす。 インディルビン誘導体 8aは、これらのキナーゼのATP結合部位に結合することにより、その活性を効果的に阻害し、癌細胞の細胞周期停止とアポトーシスを引き起こす . さらに、インディルビン誘導体は、NF-κB、STAT3、TGF-βなどの他のシグナル伝達経路を調節することが示されており、幅広い抗癌活性に寄与している .
類似化合物:
インディルビン: 抗癌活性が知られている母化合物。
インディルビン-3'-モノキシム: 可溶性とバイオアベイラビリティが向上した誘導体。
5-ブロモインディルビン-3'-オキシム: 薬理学的な特性が改善された、CDKの強力な阻害剤.
インディルビン誘導体 8aの独自性: インディルビン誘導体 8aは、CDKとGSK-3βに対する阻害活性を高める特定の修飾がなされているため、際立っている。 これらの修飾により、可溶性とバイオアベイラビリティが向上し、母化合物や他の誘導体と比較してより効果的な治療薬となっている .
類似化合物との比較
Indirubin: The parent compound, known for its anticancer properties.
Indirubin-3’-monoxime: A derivative with enhanced solubility and bioavailability.
5-Bromoindirubin-3’-oxime: A potent inhibitor of CDKs with improved pharmacological properties.
Uniqueness of Indirubin Derivative 8a: Indirubin derivative 8a stands out due to its specific modifications that enhance its inhibitory potential against CDKs and GSK-3β. These modifications result in improved solubility and bioavailability, making it a more effective therapeutic agent compared to its parent compound and other derivatives .
特性
IUPAC Name |
2-[(3S)-4-[(2-methylpropan-2-yl)oxycarbonyl]-3-(2-methylpropyl)-2-oxopiperazin-1-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O5/c1-10(2)8-11-13(20)16(9-12(18)19)6-7-17(11)14(21)22-15(3,4)5/h10-11H,6-9H2,1-5H3,(H,18,19)/t11-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDNNBFMNMGDYJG-NSHDSACASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)N(CCN1C(=O)OC(C)(C)C)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]1C(=O)N(CCN1C(=O)OC(C)(C)C)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(1H-Benzo[d]imidazol-5-yl)(phenyl)methanamine](/img/structure/B113301.png)






![2-[(2-Amino-4-methylphenyl)amino]ethanol](/img/structure/B113334.png)


